molecular formula C15H20N2 B8373387 1-(3-Methylbutyl)-4-(4-methylphenyl)-1H-pyrazole CAS No. 777063-42-0

1-(3-Methylbutyl)-4-(4-methylphenyl)-1H-pyrazole

Cat. No.: B8373387
CAS No.: 777063-42-0
M. Wt: 228.33 g/mol
InChI Key: XKLPCZOGHLMPMJ-UHFFFAOYSA-N
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Description

1-(3-Methylbutyl)-4-(4-methylphenyl)-1H-pyrazole is a useful research compound. Its molecular formula is C15H20N2 and its molecular weight is 228.33 g/mol. The purity is usually 95%.
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Properties

CAS No.

777063-42-0

Molecular Formula

C15H20N2

Molecular Weight

228.33 g/mol

IUPAC Name

1-(3-methylbutyl)-4-(4-methylphenyl)pyrazole

InChI

InChI=1S/C15H20N2/c1-12(2)8-9-17-11-15(10-16-17)14-6-4-13(3)5-7-14/h4-7,10-12H,8-9H2,1-3H3

InChI Key

XKLPCZOGHLMPMJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CN(N=C2)CCC(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of p-bromotoluene (0.66 g, 3.86 mmol) in tetrahydrofuran (20 ml) was added a solution of 1-(3-methylbutyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (0.41 g, 1.55 mmol) in tetrahydrofuran (10 ml), potassium carbonate (0.42 g, 3.0 mmol), [1,1-bis(diphenylphosphino)ferrocene]dichloropalladium (II) (40 mg, 0.077 mmol) and water (40 μl) and the mixture refluxed under nitrogen for 43 h. Water (50 ml) was added to the reaction mixture and stirring continued at RT for 10 min followed by extraction with ether (2×50 ml). The ether extract was then dried (MgSO4) and evaporated to give a brown oil (0.56 g) that solidified on standing. Purification by column chromatography (silica gel, 100% chloroform) afforded 1-(3-methylbutyl)-4-(4-methylphenyl)-1H-pyrazole (13) as a waxy pale yellow solid (0.216 g, 53%). 1H nmr (CDCl3, 300 MHz) 0.97, d (6.3 Hz), 2×Me; 1.62, m, H3″; 1.80, dt (7.3 Hz), H2″; 2.35, s, 4′-Me; 4.16, t (7.5 Hz), H1″; 7.16, d (8.1 Hz), H3′,5′; 7.37, d (8.1 Hz), H2′,6′; 7.59, s, H3 or H5; 7.74, s, H5 or H3. ESI (+ve) MS m/z 229 (M+H, 100%).
Quantity
0.66 g
Type
reactant
Reaction Step One
Quantity
0.42 g
Type
reactant
Reaction Step One
Name
Quantity
40 μL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
40 mg
Type
catalyst
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two
Name

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